molecular formula C9H9NO5 B1397450 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate CAS No. 939412-81-4

2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate

Cat. No.: B1397450
CAS No.: 939412-81-4
M. Wt: 211.17 g/mol
InChI Key: YSSHHKYKCKPLCN-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate is a chemical compound known for its unique structural properties and reactivity. It features a pyrrolidinone ring fused with a cyclobutanecarboxylate moiety, making it an interesting subject for various chemical and biological studies.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in rodents, while higher doses can lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, with a narrow therapeutic window between beneficial and adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic degradation by cytochrome P450 enzymes. The metabolites of this compound can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments, influencing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate typically involves the reaction of 3-oxocyclobutanecarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

3-oxocyclobutanecarboxylic acid+NHS+DCC2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate+dicyclohexylurea\text{3-oxocyclobutanecarboxylic acid} + \text{NHS} + \text{DCC} \rightarrow \text{this compound} + \text{dicyclohexylurea} 3-oxocyclobutanecarboxylic acid+NHS+DCC→2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate+dicyclohexylurea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The NHS ester group is highly reactive towards nucleophiles, making it suitable for substitution reactions where the NHS group is replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like primary amines, secondary amines, or thiols under mild conditions, often in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable tool for creating various functionalized compounds.

Biology

In biological research, this compound is often used in the modification of biomolecules. The NHS ester group reacts with primary amines on proteins or peptides, enabling the attachment of labels, probes, or other functional groups.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. They can be used in drug delivery systems or as part of prodrug strategies where the active drug is released upon enzymatic cleavage.

Industry

Industrially, this compound finds applications in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it suitable for various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxysuccinimide (NHS) Esters: These compounds share the reactive NHS ester group and are used for similar purposes in bioconjugation and labeling.

    3-Oxocyclobutanecarboxylic Acid Derivatives: Compounds with similar cyclobutanone structures but different functional groups.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate is unique due to the combination of the NHS ester and the cyclobutanone moiety. This dual functionality provides a versatile platform for various chemical reactions and applications, distinguishing it from other NHS esters or cyclobutanone derivatives.

This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications, offering numerous possibilities for innovation and discovery.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-oxocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-6-3-5(4-6)9(14)15-10-7(12)1-2-8(10)13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSHHKYKCKPLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939412-81-4
Record name 939412-81-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 5 L reactor equipped with a nitrogen flow and an overhead stirrer was added N-hydroxysuccinimide (250.0 g, 2.172 mol) and 3-oxo-cyclobutanecarboxylic acid (248 g, 2.17 mol). EtOAc (3.4 L) was added and the reaction was cooled to 16° C. A solution of 25% DCC in EtOAc (2.17 mol) was added slowly via an addition funnel to the reaction mixture over 7 minutes then the mixture was then heated at 45° C. After 2 h, the mixture was filtered and the filtrate was washed once with EtOAc (1 L×1) and evaporated to dryness in vacuo to afford the desired product. 1H NMR (400 MHz, DMSO-d6) δ 2.83 (bs, 4H), 3.30-3.39 (m, 2H), 3.52-3.60 (m, 2H) and 3.67-3.73 (m, 1H).
Quantity
250 g
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248 g
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Synthesis routes and methods II

Procedure details

Into a 5L reactor equipped with a nitrogen flow and an overhead stirrer was added N-hydroxysuccinimide (250.0 g, 2.172 mol) and 3-oxo-cyclobutanecarboxylic acid (248 g, 2.17 mol). Ethyl acetate (3.4 L) was added and the reaction was cooled to 16° C. A solution of 25% DCC in EtOAc (2.17 mol) was added slowly via an addition funnel to the reaction mixture over 7 minutes then the mixture was then heated at 45° C. After 2 h, the mixture was filtered and the filtrate was washed once with EtOAc (1 L×1) and evaporated to dryness in vacuo to afford the desired product 1H NMR (400 MHz, DMSO-d6) δ 2.83 (bs, 4H), 3.30-3.39 (m, 2H), 3.52-3.60 (m, 2H) and 3.67-3.73 (m, 1H).
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250 g
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248 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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